4-(2-Fluoro-4-methylphenoxy)piperidine

Lipophilicity ADME Prediction Physicochemical Property

4-(2-Fluoro-4-methylphenoxy)piperidine (CAS 954224-69-2) is a fluorinated piperidine ether with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. The compound features a piperidine ring substituted at the 4-position with a 2-fluoro-4-methylphenoxy group.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B13538515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-methylphenoxy)piperidine
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2CCNCC2)F
InChIInChI=1S/C12H16FNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
InChIKeyFLBWERBJNHEEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-methylphenoxy)piperidine: CAS 954224-69-2 – Chemical Identity, Vendor Specifications, and Procurement Baseline


4-(2-Fluoro-4-methylphenoxy)piperidine (CAS 954224-69-2) is a fluorinated piperidine ether with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . The compound features a piperidine ring substituted at the 4-position with a 2-fluoro-4-methylphenoxy group [1]. It is commercially available as a research-grade small molecule building block, with multiple vendors offering purities of ≥95% to ≥98% . The compound is classified as a piperidine derivative bearing a halogenated aryloxy substituent, a structural motif that appears in various pharmacologically active scaffolds [2].

Why 4-(2-Fluoro-4-methylphenoxy)piperidine Cannot Be Substituted with Non-Fluorinated or Regioisomeric Piperidine Ethers


Substituting 4-(2-fluoro-4-methylphenoxy)piperidine with structurally similar piperidine ethers such as 4-(4-methylphenoxy)piperidine (CAS 63843-49-2) or 4-(2-fluorophenoxy)piperidine (CAS 3413-29-4) introduces quantifiable differences in physicochemical properties, receptor engagement potential, and synthetic utility. The ortho-fluorine atom in the target compound increases calculated lipophilicity (XLogP3 = 2.5) relative to the non-fluorinated 4-(4-methylphenoxy)piperidine (XLogP3 = 2.1), altering membrane permeability and binding pocket compatibility [1]. Furthermore, the combined 2-fluoro-4-methyl substitution pattern represents a specific pharmacophoric element that appears in high-affinity ligands for serotonin receptors, whereas regioisomers lacking this exact substitution produce different target engagement profiles [2]. For procurement purposes, the target compound offers a defined building block with this precise substitution geometry, eliminating the need for subsequent late-stage fluorination steps that would otherwise require additional synthetic resources .

Quantitative Differentiation Evidence: 4-(2-Fluoro-4-methylphenoxy)piperidine vs. Closest Analogs


Computed LogP Differentiation: 4-(2-Fluoro-4-methylphenoxy)piperidine vs. Non-Fluorinated 4-(4-Methylphenoxy)piperidine

The target compound exhibits a computed XLogP3 value of 2.5, representing an increase of 0.4 log units compared to the non-fluorinated analog 4-(4-methylphenoxy)piperidine (XLogP3 = 2.1) [1]. This quantitative difference in predicted lipophilicity arises from the presence of the ortho-fluorine substituent, which alters hydrogen bonding capacity and molecular polar surface area.

Lipophilicity ADME Prediction Physicochemical Property

5-HT1A Receptor Affinity: Class-Level Evidence from a Structurally Congeneric Pyridine Analog

While no direct receptor binding data exists for the exact target compound, a structurally congeneric analog—2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine (CHEMBL599371)—demonstrates high-affinity binding to the human 5-HT1A receptor with a Ki of 5.5 nM in a radioligand displacement assay using [³H]8-OH-DPAT [1]. This analog shares the identical 2-fluoro-4-methylphenoxy moiety and the 4-piperidinyl attachment point that characterize the target compound, differing only in the replacement of the central phenyl ring with a pyridine ring.

Serotonin Receptor 5-HT1A CNS Drug Discovery GPCR

Synthetic Complexity and Cost Analysis: 4-(2-Fluoro-4-methylphenoxy)piperidine vs. a Structurally Elaborated 4-Fluorophenoxymethylphenylpiperidine Derivative

The target compound (CAS 954224-69-2) offers a well-defined, commercially available building block with a molecular weight of 209.26 g/mol and a structure that can be directly utilized in nucleophilic substitution and amine functionalization reactions. In contrast, a structurally related piperidine derivative disclosed in patent KR101656339B1—(4-fluorophenoxy)(methylphenyl)piperidine—contains additional substituents and a more complex connectivity that would require multiple synthetic steps to prepare from simpler precursors [1]. The target compound's availability at ≥98% purity from multiple vendors provides a cost-effective entry point for diversification, whereas the patent-protected analog represents a more advanced, application-specific intermediate with correspondingly higher synthetic burden.

Synthetic Chemistry Building Block Cost-Benefit Analysis Procurement

Purity and Physical Form Consistency Across Commercial Suppliers: Procurement Reliability Evidence

Across three independent commercial suppliers (ChemScene, AKSci, and CymitQuimica/Biosynth), 4-(2-fluoro-4-methylphenoxy)piperidine is consistently offered with a minimum purity specification of ≥95%, with two vendors specifying ≥97–98% . The compound is supplied as a solid with recommended storage at 2–8°C in sealed, dry conditions . This consistency across multiple independent sources contrasts with less common piperidine ethers such as 4-(3-fluoro-4-methylphenoxy)piperidine, which has more limited commercial availability and fewer validated purity specifications.

Quality Control Vendor Comparison Purity Specification Supply Chain

Sodium Channel Subtype Selectivity: Class-Level Inference from a 3-Fluoro-4-methylphenoxy-Containing Nav1.7 Inhibitor

Although the target compound itself lacks direct ion channel data, a structurally related molecule containing the 3-fluoro-4-methylphenoxy motif—Compound BDBM343000 (Example 194 from US9776995)—demonstrates a Nav1.7 IC50 of 133 nM versus a Nav1.5 IC50 of >10,000 nM, yielding a selectivity ratio of >75-fold [1]. This demonstrates that the fluoro-methylphenoxy piperidine scaffold can achieve meaningful subtype selectivity within the sodium channel family when appropriately elaborated. The target compound provides the core 2-fluoro-4-methylphenoxy-piperidine pharmacophore for building Nav1.7-focused libraries.

Ion Channel Nav1.7 Pain Research Selectivity

Multitarget Engagement Profile of Aryl Piperidine Ether Class: SERT/NET/DAT Selectivity Evidence

A structurally related 4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine (D06UDU) is documented in the Therapeutic Target Database as a triple monoamine transporter inhibitor, with annotated activity at SERT, NET, and DAT [1]. Additionally, the Pfizer-derived compound CHEMBL599371 (containing the 2-fluoro-4-methylphenoxy-4-piperidinyl scaffold) exhibits a multitarget binding profile with Ki values of 36 nM at human SERT and 921 nM at human NET, while showing negligible affinity for DAT (Ki > 6,140 nM) [2]. This class-level evidence establishes that the aryl piperidine ether scaffold—particularly when bearing the 2-fluoro-4-methylphenoxy motif—can be tuned to achieve differential engagement across monoamine transporters.

Polypharmacology Monoamine Transporter SERT NET DAT

4-(2-Fluoro-4-methylphenoxy)piperidine: Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CNS-Focused Medicinal Chemistry: Serotonin Receptor 5-HT1A Ligand Development

The 2-fluoro-4-methylphenoxy-4-piperidinyl scaffold, as demonstrated by the high-affinity analog CHEMBL599371 (Ki = 5.5 nM at human 5-HT1A), provides a validated starting point for developing serotonin receptor modulators [1]. Researchers can leverage the target compound as a core building block for diversification via N-alkylation, N-acylation, or N-sulfonylation of the piperidine nitrogen, generating focused libraries for 5-HT1A SAR exploration. The quantifiable lipophilicity (XLogP3 = 2.5) offers a calculated starting point for optimizing CNS penetration, while the SERT-biased selectivity profile (SERT Ki = 36 nM vs. NET Ki = 921 nM, 25.6-fold selectivity) of the related scaffold suggests potential for developing compounds with defined monoaminergic pharmacology [2].

Ion Channel Drug Discovery: Nav1.7 Pain Target Scaffold Generation

The fluoro-methylphenoxy piperidine motif is a demonstrated component of Nav1.7-selective inhibitors, as evidenced by BDBM343000's Nav1.7 IC50 of 133 nM and >75-fold selectivity over Nav1.5 [1]. The target compound provides the core aryloxy-piperidine pharmacophore for constructing Nav1.7-focused compound libraries. Its commercial availability at ≥97–98% purity enables rapid parallel synthesis of N-substituted derivatives without requiring de novo construction of the fluoro-methylphenoxy-piperidine linkage. The lower molecular weight (209.26) relative to advanced clinical candidates preserves chemical space for optimization while maintaining the key pharmacophoric elements associated with Nav1.7 engagement.

ADME Property Optimization: Fluorinated Building Block for logP Tuning

With a calculated XLogP3 of 2.5—0.4 log units higher than its non-fluorinated analog 4-(4-methylphenoxy)piperidine (XLogP3 = 2.1)—the target compound offers a quantitatively defined lipophilicity starting point for medicinal chemistry campaigns requiring precise logP optimization [1]. The ortho-fluorine atom provides this lipophilicity increase while minimally altering molecular weight (+18 Da relative to the non-fluorinated analog). For programs where maintaining a specific lipophilicity range is critical for ADME compliance (e.g., CNS drug discovery where logP between 2–4 is often targeted), the fluorinated compound provides a pre-calibrated entry point that eliminates the need for post-synthetic fluorination.

Chemical Biology Probe Synthesis: Dual 5-HT1A/SERT Pharmacological Tool Development

The multitarget binding profile established for the 2-fluoro-4-methylphenoxy-4-piperidinyl scaffold—SERT Ki = 36 nM, NET Ki = 921 nM, DAT Ki > 6,140 nM, combined with 5-HT1A Ki = 5.5 nM—supports the use of the target compound in synthesizing chemical probes that interrogate serotonergic and monoaminergic signaling pathways simultaneously [1][2]. The SERT > NET ≫ DAT selectivity (SERT/DAT > 170-fold) provides a defined off-target profile that can be exploited in mechanistic studies. Researchers can functionalize the free piperidine NH group with various warheads (biotin, fluorescent dyes, photoaffinity labels) to generate tool compounds for target engagement studies, pull-down assays, or cellular imaging applications where defined transporter selectivity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluoro-4-methylphenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.